3-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride
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Overview
Description
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride is an organic compound with the molecular formula C11H23BClNO2. It is a boronic ester derivative, which is often used in organic synthesis due to its stability and reactivity. This compound is particularly valuable in the field of medicinal chemistry and material science for its role in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride typically involves a two-step reaction process. Initially, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacts with chloromethylpiperidine to form the corresponding boronic ester. This intermediate is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the boronic ester group.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reactants used. For instance, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is valuable in pharmaceuticals and organic materials .
Scientific Research Applications
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its role in the development of new pharmaceuticals, especially in cancer research.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride exerts its effects is primarily through its role as a boronic ester. It can form stable complexes with various organic molecules, facilitating reactions such as coupling and substitution. The boronic ester group interacts with molecular targets, enabling the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group, used in different synthetic applications.
Uniqueness
What sets 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride apart is its specific reactivity and stability, making it particularly useful in medicinal chemistry for the synthesis of complex organic molecules. Its ability to participate in a variety of reactions under mild conditions enhances its versatility and applicability in research and industry.
Properties
CAS No. |
2716849-22-6 |
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Molecular Formula |
C11H23BClNO2 |
Molecular Weight |
247.6 |
Purity |
95 |
Origin of Product |
United States |
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